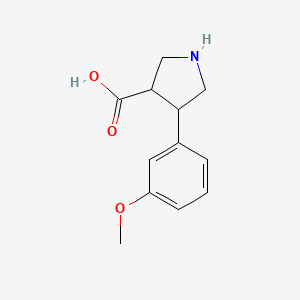

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJZZNRRNSKIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted Pyrrolidine-3-Carboxylic Acids: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products and synthetic drugs.[1] Its unique three-dimensional structure, metabolic stability, and ability to serve as a versatile synthetic handle have made it an attractive core for designing novel therapeutics. Among its many derivatives, substituted pyrrolidine-3-carboxylic acids (also known as β-proline derivatives) have emerged as particularly significant. These structures offer a rich stereochemical landscape and multiple points for functionalization, enabling the precise spatial arrangement of pharmacophoric elements required for potent and selective interactions with biological targets.

This guide provides a comprehensive review of substituted pyrrolidine-3-carboxylic acids, delving into their stereoselective synthesis, structure-activity relationships (SAR), and applications across diverse therapeutic areas. From enzyme inhibitors to receptor modulators, these compounds represent a powerful tool in the arsenal of the modern medicinal chemist. We will explore the causality behind key synthetic strategies and the molecular rationale for their biological effects, offering field-proven insights for professionals in drug development.

The Pyrrolidine Core: Conformational Control and Stereochemical Impact

The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape. The pyrrolidine ring, a five-membered saturated heterocycle, is not planar. It adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain. The introduction of substituents dramatically influences this conformational preference.[2] This control over the ring's pucker is a critical design element, as it dictates the spatial orientation of the pendant functional groups that interact with a biological target.[2]

The stereochemistry at positions 3 and 4 is particularly crucial. For instance, SAR studies on peroxisome proliferator-activated receptor (PPAR) agonists revealed that a cis-configuration of substituents at these positions was preferred over the trans orientation for optimal activity.[2] Similarly, the stereospecific orientation of a methyl group on the pyrrolidine ring of certain benzopyran derivatives was found to be the determining factor in achieving a pure estrogen receptor α (ERα) antagonist profile for the treatment of breast cancer.[2] Understanding and controlling these spatial characteristics are paramount to leveraging the full potential of the pyrrolidine scaffold in drug design.

Key Synthetic Strategies for Accessing Substituted Pyrrolidine-3-Carboxylic Acids

The construction of the substituted pyrrolidine-3-carboxylic acid core with high stereocontrol is a central challenge for synthetic chemists. Several powerful strategies have been developed, each with its own advantages depending on the desired substitution pattern and stereochemistry.

A highly effective approach is to begin with an enantiomerically pure starting material, a strategy known as chiral pool synthesis. (R)-pyrrolidine-3-carboxylic acid is an inexpensive and readily available chiral building block that serves as a versatile starting point.[1] Its inherent chirality and orthogonally reactive functional groups—a secondary amine and a carboxylic acid—provide a robust platform for constructing complex molecules without the need for de novo asymmetric synthesis or chiral resolution.[1]

Rationale for Experimental Choices: The secondary amine can be selectively protected (e.g., as a Boc carbamate) to prevent its interference in subsequent reactions, while the carboxylic acid can be activated and converted into esters or amides. This orthogonality is key to a controlled, stepwise functionalization of the molecule.

Detailed Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [1]

-

Step 1: Dissolution. A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide. The basic conditions deprotonate the carboxylic acid, rendering it soluble and preventing it from reacting with the protecting group.

-

Step 2: Addition of Protecting Group. Di-tert-butyl dicarbonate (Boc)₂O, dissolved in dioxane, is added to the solution at room temperature. (Boc)₂O is a standard reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group, which is stable to a wide range of reaction conditions but easily removed under acidic conditions.

-

Step 3: Reaction. The mixture is stirred for approximately 1.5 hours. During this time, the nucleophilic secondary amine attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc protected product.

-

Step 4: Work-up and Extraction. The reaction mixture is diluted with diethyl ether. The organic phase is washed with 1N NaOH to remove any unreacted starting material. The aqueous phase, now containing the sodium salt of the N-Boc protected product, is carefully acidified with 3N HCl. This protonates the carboxylate, making the product soluble in organic solvents.

-

Step 5: Isolation. The acidified aqueous phase is extracted with diethyl ether. The combined organic extracts are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected (R)-pyrrolidine-3-carboxylic acid.

Organocatalytic asymmetric Michael additions have emerged as a powerful and atom-economical method for synthesizing substituted pyrrolidine-3-carboxylic acids.[3][4] This strategy allows for the concise, two-step synthesis of highly enantiomerically enriched products from readily available starting materials.[5][6][7]

Causality Behind the Method: The reaction involves the conjugate addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral amine. The catalyst forms a transient iminium ion with the enoate, which activates it towards nucleophilic attack and provides a chiral environment to control the stereochemical outcome. The resulting Michael adduct can then undergo a reductive cyclization to form the desired pyrrolidine ring.[4][8] This method is particularly useful for creating 5-alkyl-substituted derivatives.[4][9]

// Nodes start [label="4-Oxo-2-enoate +\nNitroalkane", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Chiral Amine\nCatalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Organocatalytic\nEnantioselective Michael Addition", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Michael Adduct\n(High %ee)", shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reductive Cyclization\n(e.g., H₂, Pd/C)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="5-Alkyl-Substituted\nPyrrolidine-3-Carboxylic Acid", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#4285F4"]; catalyst -> step1 [label="Catalysis", style=dashed, color="#EA4335"]; step1 -> intermediate [label="Forms chiral intermediate", color="#4285F4"]; intermediate -> step2 [color="#4285F4"]; step2 -> end [label="Forms final product", color="#4285F4"]; } }

Caption: Asymmetric Michael Addition Workflow.

A classic and highly effective method for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition.[2] This reaction involves the combination of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (typically an alkene). The regio- and stereoselectivity of this reaction are controlled by the nature of both components, making it a versatile tool for synthesizing a wide range of substituted pyrrolidines.[2] For example, the reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives can be used to generate 4-benzylpyrrolidine-3-carboxylic acid derivatives, which have shown promise as PPAR agonists.[2]

Therapeutic Applications and Structure-Activity Relationships

The true value of the substituted pyrrolidine-3-carboxylic acid scaffold lies in its broad applicability across numerous therapeutic areas. By modifying the substituents on the ring, chemists can fine-tune the molecule's properties to achieve potent and selective activity against specific biological targets.

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[8] Inhibiting DPP-4 prolongs the action of these hormones, making it a key strategy for managing type 2 diabetes.[8] The pyrrolidine scaffold is a central structural feature in many potent DPP-4 inhibitors, providing the necessary stereochemistry to target the enzyme's active site effectively.[1][10]

// Nodes GLP1 [label="Active GLP-1\n(Incretin Hormone)", fillcolor="#F1F3F4", fontcolor="#202124"]; DPP4 [label="DPP-4 Enzyme", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_GLP1 [label="Inactive GLP-1", fillcolor="#F1F3F4", fontcolor="#5F6368"]; Pancreas [label="Pancreas", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="↑ Insulin Secretion\n(Glucose Dependent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="DPP-4 Inhibitor\n(Pyrrolidine-based)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GLP1 -> DPP4 [label="Degradation", arrowhead=vee]; DPP4 -> Inactive_GLP1 [arrowhead=vee]; GLP1 -> Pancreas [label="Stimulates", arrowhead=vee]; Pancreas -> Insulin [arrowhead=vee]; Inhibitor -> DPP4 [label="Blocks", arrowhead=tee, color="#EA4335", style=bold]; }

Caption: Mechanism of action for DPP-4 inhibitors.

Endothelin receptors (ETA and ETB) are implicated in vasoconstriction and cell proliferation, making them important targets for cardiovascular diseases.[10] Analogs of (R)-pyrrolidine-3-carboxylic acid have been extensively developed as potent and selective ET receptor antagonists.[10][11] Structure-activity studies have shown that the nature of the substituents at the 2- and 4-positions of the pyrrolidine ring, as well as the group attached to the ring nitrogen, are critical for both potency and selectivity between the ETA and ETB receptor subtypes.[12]

For example, the 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivative, Atrasentan (ABT-627), is a highly potent ETA antagonist with over 2000-fold selectivity versus the ETB receptor.[11] By systematically modifying the substituents, researchers were able to discover antagonists with even greater selectivity or, conversely, to completely reverse the selectivity profile to favor the ETB receptor.[12]

Table 1: Comparative Biological Activity of Pyrrolidine-3-Carboxylic Acid-Based Endothelin Receptor Antagonists

| Compound/Analog | Target(s) | IC₅₀/Kᵢ (nM) | Selectivity | Reference(s) |

| Atrasentan (ABT-627) | ETA | Kᵢ = 0.036 | >2000-fold vs. ETB | [10][11] |

| A-308165 | ETB | Kᵢ = 0.007 | >27,000-fold vs. ETA | [10][12] |

| A-216546 | ETA | Kᵢ = 0.46 | >28,000-fold vs. ETB | [11] |

| Analog 9o | ETA | Potent | High for ETA | [11] |

The pyrrolidine scaffold is also prevalent in compounds targeting the central nervous system. The hypofunction of the N-methyl-D-aspartate (NMDA) receptor has been linked to the pathophysiology of schizophrenia.[2] One strategy to address this is to inhibit the glycine transporter 1 (GlyT1), which increases glycine concentrations at the synapse and enhances NMDA receptor function. Pyrrolidine sulfonamide derivatives have been developed as potent GlyT1 inhibitors.[2] Furthermore, naturally occurring pyrrolidine dicarboxylate derivatives like kainic acid and domoic acid are potent neuroexcitatory agents that act as agonists at glutamate and kainate receptors, serving as critical pharmacological probes for studying neurotransmission.[13]

The versatility of the pyrrolidine core extends to oncology and virology. Pyrrolidine-containing derivatives have been designed as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[13] In the field of antiviral research, the pyrrolidine fragment is a key component of Gilead's highly successful HCV NS5A polymerase inhibitor, Velpatasvir.[14] Additionally, newly synthesized pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated promising in vitro anticancer activity.[15]

Conclusion and Future Outlook

Substituted pyrrolidine-3-carboxylic acids represent a class of molecules with immense value in drug discovery and development. Their stereochemically rich and conformationally constrained scaffold provides an ideal foundation for the design of potent and selective therapeutic agents. Advances in synthetic methodology, particularly in asymmetric catalysis, have made a diverse range of these compounds more accessible than ever before.[5][16]

The continued exploration of this privileged scaffold is certain to yield novel drug candidates. Future research will likely focus on developing even more efficient and stereoselective synthetic routes, expanding the accessible chemical space, and applying these building blocks to a wider range of challenging biological targets. The proven success of this scaffold across multiple therapeutic areas solidifies its position as a vital component in the modern medicinal chemist's toolkit.

References

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) Source: OIST Groups URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s Source: CORE URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) Source: PubMed URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: RSC Publishing URL: [Link]

-

Title: Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

-

Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Source: ChemRxiv URL: [Link]

-

Title: Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain Source: PubMed URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The 3-Methoxyphenyl Pyrrolidine Scaffold: From Opioid Simplification to Polypharmacology

The following technical guide details the history, chemical evolution, and pharmacological significance of the 3-methoxyphenyl substituted pyrrolidine scaffold.

Executive Summary

The 3-(3-methoxyphenyl)pyrrolidine moiety represents a critical evolutionary branch in the design of central nervous system (CNS) ligands. Originally conceived during the "simplification strategies" of the mid-20th century—aimed at stripping the morphine skeleton down to its essential pharmacophore—this scaffold bridged the gap between pure opioid analgesics and modern dual-action antidepressants.

While the 3-hydroxyphenyl analogs (e.g., Profadol ) became known for opioid agonism, the 3-methoxyphenyl variants emerged as unique chemical probes. They possess distinct lipophilic properties, metabolic prodrug potential, and a high affinity for monoamine transporters (SERT/NET), making them privileged structures in the discovery of non-opioid analgesics and novel psychoactive substances (NPS).

Historical Genesis: The Ring Contraction Strategy

The discovery of 3-arylpyrrolidines was not an accident but a result of rational drug design targeting the morphine rule .

The Simplification Timeline

In the 1940s and 50s, the goal was to retain the analgesic potency of morphine while removing its complex pentacyclic ring system.

-

Morphine (Pentacyclic): The natural template.

-

Morphinans (Tetracyclic): Removal of the ether bridge (e.g., Levorphanol).

-

Benzomorphans (Tricyclic): Removal of the C-ring (e.g., Pentazocine).

-

Phenylpiperidines (Bicyclic): Removal of the B-ring (e.g., Pethidine/Meperidine).

The Pyrrolidine Leap (1960s): Researchers at Upjohn and Parke-Davis hypothesized that the piperidine ring of pethidine could be contracted to a five-membered pyrrolidine ring without losing efficacy, provided the spatial arrangement of the aryl group and the basic nitrogen remained constant.

This led to Profadol (CI-572), a 3-(3-hydroxyphenyl)pyrrolidine. The 3-methoxyphenyl analog was synthesized concurrently as the immediate precursor and lipophilic analog, designed to improve Blood-Brain Barrier (BBB) penetration before metabolic O-demethylation.

Structural Logic Diagram

The following diagram illustrates the structural simplification leading to the pyrrolidine scaffold.

Figure 1: Evolutionary tree of the 3-arylpyrrolidine scaffold showing the transition from classical opioids to the methoxy-substituted probe.

Synthetic Evolution: Methodologies

The construction of the 3-(3-methoxyphenyl)pyrrolidine core has evolved from laborious cyclizations to elegant catalytic hydroarylations.

First Generation: Cyclization (The Upjohn Route)

Early synthesis involved the reaction of 3-methoxy-cinnamic acid derivatives or the cyclization of substituted aminobutyric acids.

-

Drawback: Low yields and difficulty controlling the stereochemistry at the C3 position.

-

Relevance: Produced racemic mixtures that required resolution to separate the active enantiomers.

Modern Generation: Pd-Catalyzed Hydroarylation

Recent advances (e.g., Chem. Sci., 2018) utilize Palladium-catalyzed chain walking or hydroarylation to install the aryl group directly onto a pyrroline ring. This method allows for the rapid generation of libraries to explore the "3-methoxyphenyl" motif.

Protocol: Pd-Catalyzed Synthesis of 3-(3-Methoxyphenyl)pyrrolidine This protocol is a composite of modern best practices for aryl-pyrrolidine construction.

-

Reagents:

-

Substrate: N-Boc-2,3-dihydro-1H-pyrrole (N-Boc-pyrroline).

-

Aryl Donor: 3-Methoxyphenylboronic acid.

-

Catalyst: Pd(OAc)2 (5 mol%).

-

Ligand: Pyridino-oxazoline (PyOx) or dppb.

-

Solvent: Methanol/Dichloromethane (1:1).

-

-

Workflow:

-

Step 1: Charge a reaction vial with N-Boc-pyrroline (1.0 equiv) and 3-methoxyphenylboronic acid (1.5 equiv).

-

Step 2: Add Pd catalyst and ligand under inert atmosphere (N2).

-

Step 3: Stir at 60°C for 12 hours. The reaction proceeds via syn-insertion of the aryl-Pd species followed by protodepalladation.

-

Step 4 (Deprotection): Treat the intermediate with TFA/DCM (1:4) to remove the Boc group.

-

Step 5 (Isolation): Basify with NaOH (1M) and extract with EtOAc to yield the free base 3-(3-methoxyphenyl)pyrrolidine .

-

-

Validation:

-

1H NMR (CDCl3): Look for the diagnostic methoxy singlet at ~3.8 ppm and the C3-methine multiplet at ~3.1 ppm.

-

Pharmacological Divergence: The "Tramadol Effect"

The substitution of the hydroxyl group (phenol) with a methoxy group (anisole) on the phenyl ring drastically alters the pharmacological profile. This is the critical "switch" in this chemical class.

Structure-Activity Relationship (SAR) Table

| Structural Feature | 3-OH Analog (Profadol) | 3-OMe Analog (Methoxy-Pyrrolidine) |

| Primary Target | Mu-Opioid Receptor (MOR) | Monoamine Transporters (SERT/NET) |

| Mechanism | Agonist | Reuptake Inhibitor |

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) |

| Metabolism | Phase II Glucuronidation | Phase I O-Demethylation (to active phenol) |

| Clinical Effect | Analgesia (Opioid-like) | Analgesia (Dual-action) / Psychostimulation |

The Mechanism of Action

While the 3-OH variants bind directly to the Mu-opioid receptor (similar to morphine's phenolic ring), the 3-methoxyphenyl group sterically and electronically disfavors high-affinity opioid binding. Instead, it creates a pharmacophore that mimics Tramadol or Venlafaxine .

-

Dual Action: The 3-methoxyphenyl pyrrolidines often act as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).

-

Metabolic Activation: In vivo, the methoxy group is O-demethylated by CYP2D6 to regenerate the 3-OH species. This creates a time-dependent pharmacological shift:

-

T=0 to T=2h: Predominant monoamine reuptake inhibition (Stimulant/Antidepressant effect).

-

T>2h: Rising concentration of O-desmethyl metabolite (Opioid analgesic effect).

-

Figure 2: The metabolic activation pathway of 3-methoxyphenyl pyrrolidines, illustrating the shift from transporter inhibition to opioid agonism.

Contemporary Relevance: NPS and Forensic Science[1]

In the last decade, the 3-methoxyphenyl pyrrolidine scaffold has re-emerged in the context of New Psychoactive Substances (NPS) .

The Designer Drug Context

Clandestine laboratories frequently modify the aryl ring of cathinones (e.g., alpha-PVP) and dissociatives to evade legal restrictions. The addition of a 3-methoxy group is a common tactic to:

-

Increase Potency: The increased lipophilicity facilitates rapid BBB crossing.

-

Alter Effects: It tends to introduce a dissociative or hallucinogenic component compared to the unsubstituted analogs.

-

Evade Detection: Novel mass spectral fragmentation patterns challenge standard toxicology screens.

Forensic analysis of "3-MeO" substituted pyrrolidines often reveals a fragmentation pattern dominated by the pyrrolidine iminium ion (

Therapeutic Potential

Despite the illicit use, legitimate research continues into this scaffold for pain management . The goal is to develop a "super-Tramadol"—a compound with balanced opioid/SNRI activity that provides analgesia with reduced respiratory depression and addiction liability. The rigid pyrrolidine ring offers a way to lock the conformation and improve selectivity compared to the flexible chain of Tramadol.

References

- Upjohn Company Patents. (1966). 3-Arylpyrrolidines as Analgesic Agents. (Foundational work on Profadol and its precursors).

-

Kametani, T., et al. (1970). "Syntheses of Analgesics. XXIV. Synthesis of 3-phenylpyrrolidine derivatives." Journal of Heterocyclic Chemistry. Link

-

Yeo, S. J., et al. (2018). "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." Chemical Science. Link

-

Center for Forensic Science Research & Education (CFSRE). (2023). NPS Discovery: Pyrrolidine-Containing Cathinones and Aryl-Substituted Analogs. Link

-

Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for the dual-action mechanism). Link

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

Introduction: The Role of Substituted Proline Analogs in Peptidomimetics

In the landscape of modern drug discovery and chemical biology, the use of non-natural amino acids is a cornerstone for the development of novel peptides and peptidomimetics with enhanced therapeutic properties. 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a substituted proline analog, offers a unique structural motif that can impart significant conformational constraints on a peptide backbone. This rigidity is often desirable for improving metabolic stability, receptor binding affinity, and selectivity. The methoxyphenyl group introduces a bulky, moderately hydrophobic side chain that can engage in specific interactions within a biological target, while the pyrrolidine ring maintains the characteristic turn-inducing properties of proline.

However, the steric hindrance presented by the substituent at the 4-position, adjacent to the carboxylic acid at the 3-position, poses a significant challenge for standard peptide coupling procedures. This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid into peptide sequences, with a focus on reagent selection, mechanistic considerations, and analytical validation.

Core Principles of Peptide Coupling with Sterically Hindered Amino Acids

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable under standard conditions.[1] Therefore, the carboxylic acid moiety must be activated to facilitate nucleophilic attack by the amine of the incoming amino acid.[2] For sterically hindered amino acids like 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions, particularly racemization.[3][4]

High-reactivity coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective than standard carbodiimide reagents like DCC or DIC for challenging couplings.[3] These reagents generate highly reactive activated esters that can overcome the steric barrier presented by the substituted pyrrolidine ring.

Recommended Coupling Reagents: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for the successful incorporation of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid. The following table summarizes the properties and recommended applications of several common high-efficiency coupling reagents.

| Coupling Reagent | Acronym | Activating Species | Key Advantages | Considerations |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | OAt-active ester | High efficiency, rapid kinetics, low racemization, effective for hindered amino acids.[5][6] | Potential for guanidinylation of the N-terminal amine if used in excess.[5] |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | OBt-active ester | Strong coupling reagent, good reactivity, non-carcinogenic byproducts.[7] | Generally less reactive than HATU for highly hindered couplings. |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | OBt-active ester | Widely used, effective for many standard couplings. | Can be less effective than HATU for sterically demanding couplings. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC/HOBt | OBt-active ester | Water-soluble byproducts, useful in solution-phase synthesis.[8] | Generally slower and less potent for hindered systems compared to onium salts.[3] |

Experimental Protocols

Protocol 1: HATU-Mediated Peptide Coupling (Recommended for High Efficiency)

This protocol is recommended for achieving high coupling efficiency with the sterically hindered 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, particularly in solid-phase peptide synthesis (SPPS).

Materials:

-

N-α-Fmoc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

-

Resin-bound peptide with a free N-terminal amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes in the reaction vessel.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation:

-

In a separate vial, dissolve N-α-Fmoc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (1.5-2.0 equivalents relative to resin loading) in anhydrous DMF.

-

Add HATU (1.45-1.95 equivalents) to the amino acid solution.

-

Add DIPEA (3.0-4.0 equivalents) to the mixture.

-

Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.[5]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 30-40°C).[7]

-

-

Monitoring the Reaction: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the disappearance of the free primary amine. A negative test indicates the completion of the coupling reaction.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: EDC/HOBt-Mediated Solution-Phase Coupling

This protocol is suitable for solution-phase synthesis where the purification of the final product is performed via chromatography.

Materials:

-

N-protected 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

-

Amine component (e.g., an amino acid ester hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Magnetic stirrer and appropriate glassware

Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the N-protected 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (1.0 equivalent) and HOBt (1.1-1.2 equivalents) in anhydrous DCM or DMF.[9]

-

Amine Addition: Add the amine component (1.0-1.1 equivalents). If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like DIPEA or TEA to liberate the free amine.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.[10]

-

EDC Addition: Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.[10]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude peptide by flash column chromatography on silica gel.

Mechanistic Insights

A deeper understanding of the coupling mechanism allows for better troubleshooting and optimization. The following diagram illustrates the generally accepted mechanism for HATU-mediated peptide coupling.

Caption: Mechanism of HATU-mediated peptide coupling.

The reaction is initiated by the deprotonation of the carboxylic acid by a base like DIPEA.[5][11] The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[12] This intermediate is then rapidly attacked by the displaced HOAt anion to generate the OAt-active ester, which is more reactive towards the amine nucleophile.[5][13] This increased reactivity is crucial for overcoming the steric hindrance of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid.

Workflow for Peptide Synthesis and Analysis

The overall process from coupling to characterization follows a systematic workflow.

Caption: General workflow for solid-phase peptide synthesis.

Purification and Characterization

Following the successful synthesis, the peptide must be cleaved from the solid support, purified, and thoroughly characterized to confirm its identity and purity.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[14][15]

-

Stationary Phase: A C18-modified silica column is typically used.[14]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.[16][] The TFA acts as an ion-pairing agent to improve peak shape.[]

-

Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.[14]

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide. These fractions are then pooled and lyophilized to yield the final product as a white powder.[14]

Characterization

A combination of analytical techniques should be employed to ensure the correct peptide has been synthesized with high purity.[18][19]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final peptide product.[16][18]

-

Mass Spectrometry (MS): Confirms the molecular weight of the peptide, verifying its identity.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, confirming the incorporation and stereochemistry of the non-natural amino acid.[19]

-

Amino Acid Analysis (AAA): Determines the amino acid composition and can be used for peptide quantification.[18][20]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Insufficient activation time or coupling reagent stoichiometry. High degree of steric hindrance. | Increase the equivalents of amino acid and coupling reagent (e.g., to 2.0-3.0 eq.). Extend the coupling time or increase the reaction temperature. Consider a more potent coupling reagent like COMU.[3][8] |

| Racemization | Prolonged activation time, especially with certain bases. | Minimize the pre-activation time. Use a base known for low racemization, such as DIPEA or collidine.[8] Ensure the use of additives like HOBt or HOAt, which are inherent in many modern coupling reagents.[8] |

| Guanidinylation of N-terminus | Use of excess uronium/aminium reagents like HATU or HBTU. | Use a slight excess of the coupling reagent (e.g., 0.95 equivalents relative to the amino acid). Avoid prolonged exposure of the free amine to the coupling reagent. |

| Poor Solubility of Peptide | Hydrophobic nature of the peptide sequence. | During purification, adjust the mobile phase composition. For handling the final product, test solubility in various solvents like DMF, DMSO, or aqueous solutions with organic modifiers.[] |

Conclusion

The incorporation of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid into peptide sequences offers exciting possibilities for the design of novel peptidomimetics. While its sterically hindered nature presents challenges, the use of high-efficiency coupling reagents like HATU, coupled with optimized protocols and rigorous analytical oversight, enables its successful application. By understanding the underlying chemical principles and adhering to the detailed methodologies presented in this guide, researchers can effectively leverage the unique structural features of this valuable building block to advance their drug discovery and development efforts.

References

- ResolveMass Laboratories Inc. (2025).

- Benchchem. (2025).

- ChemicalBook. (2024).

- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- International Journal of Science and Research Archive. (2025).

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).

- Benchchem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Biovera. (2024).

- ResearchGate. (n.d.).

- JPT.

- ResearchGate. (2025).

- Wikipedia. (n.d.).

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?.

- Common Organic Chemistry. Amine to Amide (EDC + HOBt).

- Bachem.

- Gilson.

- Waters Corporation.

- Teledyne ISCO. (2020).

- BOC Sciences Amino Acid.

- Recent development of peptide coupling reagents in organic synthesis. (n.d.).

- PubChem. 4-(3-Methoxyphenoxy)pyrrolidine-2-carboxylic acid.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- PubMed. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis.

- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).

- Peptide Coupling Reactions. (2015).

- PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine.

Sources

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 2. omicsonline.org [omicsonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. file.globalso.com [file.globalso.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. youtube.com [youtube.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

- 15. gilson.com [gilson.com]

- 16. biovera.com.au [biovera.com.au]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ijsra.net [ijsra.net]

- 20. jpt.com [jpt.com]

Application Notes and Protocols for the Incorporation of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid into Peptidomimetics

Introduction: The Rationale for Constrained Peptidomimetics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic avenue to overcome these challenges. A key approach in peptidomimetic design is the incorporation of conformationally constrained non-natural amino acids.[1] By restricting the rotational freedom of the peptide backbone or side chains, these building blocks can pre-organize the molecule into a bioactive conformation, leading to enhanced receptor binding affinity, increased metabolic stability, and improved pharmacokinetic profiles.[2]

This guide focuses on the application of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid , a constrained proline analogue, as a strategic building block in the design of novel peptidomimetics. The pyrrolidine ring introduces a rigid scaffold that limits the accessible conformational space, while the 3-methoxyphenyl substituent provides a versatile aromatic moiety for probing interactions with biological targets. The trans-substitution pattern on the pyrrolidine ring is crucial for inducing specific secondary structures, such as β-turns, which are often implicated in molecular recognition events.

Part 1: Synthesis of the Core Building Block: (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

A robust and stereoselective synthesis of the title compound is paramount for its successful application. The most effective and widely adopted strategy for constructing the trans-3,4-disubstituted pyrrolidine scaffold is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[3][4] This reaction allows for the controlled formation of the five-membered ring with the desired stereochemistry.

Proposed Synthetic Workflow

The following protocol is a generalized procedure based on established methodologies for the synthesis of analogous 4-aryl-pyrrolidine-3-carboxylic acid derivatives.[5]

Caption: Synthetic workflow for the target building block.

Detailed Experimental Protocol

Materials:

-

Glycine ethyl ester hydrochloride

-

3-Methoxybenzaldehyde

-

Ethyl acrylate

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1 & 2: One-Pot Synthesis of (±)-trans-diethyl 4-(3-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add glycine ethyl ester hydrochloride (1.0 eq) and toluene.

-

Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add 3-methoxybenzaldehyde (1.0 eq) and ethyl acrylate (1.2 eq).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the racemic trans-pyrrolidine diester. The trans isomer is the thermodynamically favored product in this type of cycloaddition.[3]

Step 3: N-Protection and Saponification

-

Dissolve the purified pyrrolidine diester (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate to yield the N-Boc protected diester, which can be used in the next step without further purification.

-

Dissolve the N-Boc diester in a mixture of methanol and water.

-

Add lithium hydroxide (2.5 eq) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid as the final product.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The prepared N-Boc protected building block is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation follows the general cycle of deprotection and coupling.

SPPS Workflow Diagram

Caption: General workflow for SPPS incorporation.

Detailed Coupling Protocol

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

(±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or an equivalent coupling reagent

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc-Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vial, pre-activate the (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature. Note: Due to the secondary amine nature of the pyrrolidine, coupling may be slower than for standard amino acids. A longer coupling time is recommended.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.

-

Washing: After a negative Kaiser test, wash the resin as in step 3.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Part 3: Analysis and Purification

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptidomimetic should be purified using preparative RP-HPLC to obtain a highly pure sample.

| Parameter | Recommended Conditions | Rationale |

| Column | C18 stationary phase, 5-10 µm particle size | C18 is a versatile stationary phase for peptide purification based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |

| Gradient | Linear gradient, e.g., 5-65% B over 30 min | A shallow gradient is typically required for good resolution of peptides and related impurities. |

| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm if aromatic residues (like Trp, Tyr, or the incorporated methoxyphenyl group) are present. |

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject the sample onto the preparative RP-HPLC system.

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions of desired purity (>95%) and lyophilize to obtain the final product as a fluffy white powder.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized peptidomimetic.

-

Technique: Electrospray Ionization (ESI-MS) is ideal for peptides.

-

Expected Result: The observed mass should match the calculated theoretical mass of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and investigate the conformational properties of the peptidomimetic. The incorporation of the constrained pyrrolidine ring is expected to induce a specific conformation, which can be elucidated through NMR studies.

-

Key Experiments:

-

1D ¹H NMR: Provides a fingerprint of the molecule and can indicate the presence of specific structural features.

-

2D COSY (Correlation Spectroscopy): Identifies coupled protons within amino acid spin systems.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, aiding in residue assignment.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons (<5 Å), which is crucial for determining the three-dimensional structure and identifying turn conformations induced by the pyrrolidine ring.

-

-

Interpretation: The presence of specific NOE cross-peaks, for example between the amide proton of residue i+1 and the alpha proton of residue i, can provide strong evidence for a β-turn conformation. The constrained nature of the 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is expected to favor such a turn.

Part 4: Application in Drug Discovery - A Case Study Perspective

While specific biological activity data for peptidomimetics containing 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is not yet widely published, the utility of the broader class of 4-aryl-pyrrolidine-3-carboxamides has been demonstrated. For instance, a series of these compounds were investigated as a novel class of orally efficacious antimalarial agents.[5] In these studies, the 4-aryl-pyrrolidine scaffold served as a key structural element for interacting with the target enzyme, a plasmodial aspartic protease. The research highlighted that various hydrophobic groups on the 4-aryl position were well-tolerated and contributed to potent antiplasmodial activity.[1]

This suggests that the 3-methoxyphenyl group of the title compound can serve as a valuable probe for exploring hydrophobic and potentially hydrogen-bonding interactions within a target's binding site. Researchers can incorporate this building block into a known peptide ligand to:

-

Stabilize a bioactive conformation: The rigid pyrrolidine ring can lock the peptide backbone into a turn structure that mimics the bound state of the native peptide.

-

Enhance metabolic stability: The non-natural amino acid is resistant to cleavage by common proteases.

-

Improve pharmacokinetic properties: The introduction of the methoxyphenyl group can modulate the lipophilicity of the peptidomimetic, potentially improving its absorption and distribution.

Conclusion

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a valuable and strategically designed building block for the synthesis of novel peptidomimetics. Its stereoselective synthesis can be achieved through established 1,3-dipolar cycloaddition chemistry, and its incorporation into peptide sequences is readily accomplished using standard solid-phase peptide synthesis protocols. The resulting peptidomimetics are expected to exhibit constrained conformations, enhanced stability, and the potential for potent biological activity, making this an attractive tool for researchers in drug discovery and medicinal chemistry.

References

-

Freeman, B. K., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(7), 3465–3479. [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.

- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.

- Google Patents. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. CN111072543B.

- Google Patents. (2021). Synthetic method of 4-phenyl-2-pyrrolidone. CN112608267A.

-

Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry, 11(6), 975–983. [Link]

-

Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics. American Peptide Society.

- Gentilucci, L., et al. (2010). Peptidomimetics for drug design: a new "golden age". Current Medicinal Chemistry, 17(20), 2124–2143.

- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963–978.

-

Huck, B. R., et al. (2003). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 68(11), 4586–4590. [Link]

-

Hosseini, Z., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 123-134. [Link]

-

Spadaccini, R., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(21), 3875. [Link]

Sources

- 1. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preventing Racememization During 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Coupling

Welcome to the technical support center for the coupling of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during amide bond formation with this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecules without compromising chiral purity.

Understanding the Challenge: The Mechanism of Racemization

The primary challenge in coupling reactions involving 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is the potential for racemization at the C3 stereocenter. This loss of stereochemical integrity typically occurs through two main pathways after the activation of the carboxylic acid: direct enolization or the formation of an oxazolone intermediate.[1][2] Both pathways are facilitated by the presence of a base, which abstracts the acidic α-proton at the C3 position, leading to a planar intermediate that can be protonated from either face, resulting in a mixture of enantiomers.[3][4]

The pyrrolidine ring, being a secondary amine, and the nature of the protecting group on the nitrogen, can influence the propensity for racemization. It is crucial to select coupling conditions that minimize the lifetime of the activated species and avoid strongly basic conditions.[5]

Caption: Racemization pathways during carboxylic acid activation and coupling.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during the coupling of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid in a question-and-answer format.

Q1: My reaction is showing significant epimerization at the C3 position. What are the most likely causes?

Significant epimerization can stem from several factors in your reaction setup. The most common culprits are the choice of coupling reagent, the base used, elevated reaction temperatures, and prolonged reaction times.

-

Coupling Reagent: Carbodiimides like DCC and EDC, when used without additives, are known to cause higher levels of racemization.[2][6] They form a highly reactive O-acylisourea intermediate which, if not immediately intercepted by the amine, can rearrange to form an oxazolone, a key intermediate in the racemization pathway.[7]

-

Base: The presence of a strong or sterically unhindered base can accelerate the abstraction of the α-proton, leading to racemization.[3] The choice of base is critical, especially when using aminium/uronium-based coupling reagents that require a tertiary amine for activation.[2]

-

Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired racemization pathway.[2]

-

Reaction Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine provides more opportunity for racemization to occur.

Q2: Which coupling reagents are recommended for minimizing racemization with this substrate?

To minimize racemization, it is advisable to use coupling reagents that either have a lower intrinsic propensity for causing racemization or are used in combination with additives that suppress it.

-

Phosphonium and Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally preferred for their high coupling efficiency and lower risk of racemization.[6][8] HATU, in particular, is often cited for its ability to suppress epimerization.[8]

-

Carbodiimides with Additives: If using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it is essential to include an additive such as HOBt (1-Hydroxybenzotriazole) or, more preferably, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][9] These additives react with the O-acylisourea intermediate to form a less reactive active ester, which is more stable towards racemization.[7][10]

| Coupling Reagent | Typical Racemization Risk | Key Advantages |

| DCC, EDC (without additives) | High | Cost-effective |

| DIC/HOBt | Low to Moderate | Good for standard couplings[2] |

| DIC/OxymaPure | Low | Safer alternative to HOBt, highly effective[9][10] |

| HBTU, TBTU | Low | High coupling efficiency[6] |

| HATU | Very Low | Excellent for challenging couplings, minimizes racemization[8] |

| COMU | Very Low | High solubility and safety profile[2] |

Q3: What role do additives play in suppressing racemization?

Additives like HOBt, HOAt (1-Hydroxy-7-azabenzotriazole), and OxymaPure are crucial for minimizing racemization, particularly when using carbodiimide coupling reagents.[11] They function by intercepting the highly reactive O-acylisourea intermediate to form an active ester.[7] This active ester is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[2][7] OxymaPure is a particularly attractive option as it is a non-explosive and highly effective alternative to benzotriazole-based additives.[9][10]

Caption: Role of additives in preventing racemization.

Q4: How do I choose the right base and solvent for this coupling reaction?

The choice of base and solvent can significantly impact the level of racemization.

-

Base Selection: When a base is required, a sterically hindered, non-nucleophilic base is preferred. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for substrates particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[2] The amount of base should also be carefully controlled, using the minimum required for the reaction to proceed.

-

Solvent Selection: The polarity of the solvent can influence the rate of racemization.[12] While polar aprotic solvents like DMF and NMP are common in peptide synthesis for their excellent solvating properties, less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial in reducing racemization where solubility allows.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use carbodiimides like EDC for this coupling?

Yes, you can use carbodiimides like EDC, but it is strongly recommended to use them in conjunction with a racemization-suppressing additive like OxymaPure or HOBt.[2][5] Using EDC alone significantly increases the risk of epimerization.

FAQ 2: What is the optimal temperature range for the coupling reaction?

It is generally best to perform the coupling reaction at a reduced temperature, typically starting at 0 °C and then allowing it to slowly warm to room temperature.[2] This helps to minimize the rate of racemization while still allowing the coupling reaction to proceed to completion.

FAQ 3: How can I accurately determine the extent of racemization in my product?

Several analytical techniques can be used to determine the enantiomeric purity of your product:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a volatile compound, GC-MS on a chiral column can provide excellent separation and quantification of enantiomers.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the product into diastereomers, NMR can be used to determine the enantiomeric ratio.[13]

-

Circular Dichroism (CD) Spectroscopy: This technique can be used for the rapid determination of enantiomeric composition.[15][16]

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 10, 2026, from [Link]

-

Bada, J. L. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Biogeochemistry. Retrieved February 10, 2026, from [Link]

-

García-Ramos, Y., et al. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 10, 2026, from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. Retrieved February 10, 2026, from [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Retrieved February 10, 2026, from [Link]

-

Cuesta, S. A., et al. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved February 10, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 10, 2026, from [Link]

-

Epimerization of Peptide. (n.d.). Peptide Institute, Inc. Retrieved February 10, 2026, from [Link]

-

Epimerisation in Peptide Synthesis. (2023, November 29). Molecules. Retrieved February 10, 2026, from [Link]

-

Novabiochem® Innovations 1.14. (n.d.). Merck Millipore. Retrieved February 10, 2026, from [Link]

-

Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Analytical Chemistry. Retrieved February 10, 2026, from [Link]

-

Valeur, E., & Bradley, M. (2010, June 30). Evolution of amide bond formation. Chemical Society Reviews. Retrieved February 10, 2026, from [Link]

-

Kou, K. G. Y., et al. (2025, January 2). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. (2026, January 17). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Chemical Communications. Retrieved February 10, 2026, from [Link]

-

Analytical chiral separation methods. (1997). Pure and Applied Chemistry. Retrieved February 10, 2026, from [Link]

-

Recent development of peptide coupling reagents in organic synthesis. (n.d.). ARKIVOC. Retrieved February 10, 2026, from [Link]

-

Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. bachem.com [bachem.com]

- 3. creation.com [creation.com]

- 4. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. scilit.com [scilit.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. peptide.com [peptide.com]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. d-nb.info [d-nb.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Recrystallization Methods for Methoxyphenyl Pyrrolidines

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of methoxyphenyl pyrrolidine derivatives. Recrystallization is a powerful technique for achieving high purity, but its success is contingent on a nuanced understanding of thermodynamics, kinetics, and the specific physicochemical properties of the target molecule. This document is structured as a dynamic resource, addressing both fundamental principles and specific, actionable troubleshooting strategies to overcome common challenges encountered in the laboratory and during scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for developing a robust recrystallization process for methoxyphenyl pyrrolidines.

Q1: What are the ideal characteristics of a recrystallization solvent for methoxyphenyl pyrrolidines?

The selection of an appropriate solvent is the most critical step in recrystallization. Methoxyphenyl pyrrolidines are generally polar molecules due to the presence of the methoxy group, the pyrrolidine nitrogen, and potentially other functional groups. The principle of "like dissolves like" is your primary guide.[1][2]

An ideal solvent should meet four key criteria:

-

High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3]

-

Low Solubility at Low Temperatures: The compound must be poorly soluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[3][4]

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

-

Non-Reactive and Volatile: The solvent must not react with the compound and should have a relatively low boiling point to be easily removed from the final crystals.[2][5]

For methoxyphenyl pyrrolidines, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with water as an anti-solvent, are excellent starting points.[3][6][7]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is preferred for its simplicity when you can find a solvent that meets the criteria described in Q1. This involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool.[1]

A mixed-solvent system (or solvent-pair) is employed when no single solvent has the ideal solubility profile.[5][8] This is common for compounds that are either too soluble or too insoluble in common solvents. The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating saturation.[3] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be fully miscible with each other.[3][5]

Q3: What is polymorphism and why is it a critical consideration for methoxyphenyl pyrrolidines?

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[9][10] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to significant variations in crucial physicochemical properties such as:

-

Solubility and dissolution rate

-

Melting point

-

Stability and hygroscopicity

-

Bioavailability[11]

For active pharmaceutical ingredients (APIs) like many methoxyphenyl pyrrolidine derivatives, controlling polymorphism is a regulatory and functional necessity.[10][12][13] Different crystallization conditions (e.g., solvent, cooling rate, agitation) can lead to the formation of different polymorphs.[10] It is imperative to characterize the solid form obtained from any recrystallization process to ensure batch-to-batch consistency and desired therapeutic performance.[12]

Q4: How does the cooling rate affect crystal size, purity, and yield?

The cooling rate is a critical kinetic parameter that directly influences the final crystal attributes.

-

Slow Cooling: Generally preferred for purification. Slow cooling maintains a low level of supersaturation, which favors crystal growth over nucleation.[14][15] This leads to the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice.[16][17]

-

Rapid Cooling (Crash Crystallization): This generates high supersaturation quickly, leading to rapid and widespread nucleation. The result is a large number of small crystals (fines).[17][18][19] While this can sometimes increase the initial isolated yield, the purity is often compromised as impurities can be occluded during the rapid crystal formation.[16][17] Small crystals can also be difficult to filter and wash effectively.[20]

Therefore, for optimal purity, a slow and controlled cooling process is almost always recommended.[14][18]

Section 2: Troubleshooting Guide: Common Recrystallization Problems & Solutions

Problem 1: The compound "oils out" instead of crystallizing.

Q: My compound is separating as a liquid/oil instead of forming solid crystals. Why is this happening and what should I do?